N-(4-Butoxybenzyl)-2-butanamine
Description
N-(4-Butoxybenzyl)-2-butanamine is a secondary amine characterized by a benzyl group substituted with a butoxy moiety at the para position and a 2-butanamine chain. This compound is part of a broader class of benzyl-substituted amines, which are widely explored in medicinal chemistry and industrial applications due to their versatility as intermediates in drug synthesis and material science. The butoxy group’s lipophilic nature may enhance membrane permeability compared to shorter alkoxy chains or polar substituents, influencing bioavailability and metabolic stability.
Properties
IUPAC Name |
N-[(4-butoxyphenyl)methyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-6-11-17-15-9-7-14(8-10-15)12-16-13(3)5-2/h7-10,13,16H,4-6,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLOKXSWXUYHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butoxybenzyl)-2-butanamine typically involves the reaction of 4-butoxybenzyl chloride with 2-butanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of reaction parameters such as temperature, pressure, and concentration of reactants. Advanced purification techniques, including distillation and crystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Butoxybenzyl)-2-butanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and nitroso derivatives.
Reduction: Reduction of the nitro group in this compound can lead to the formation of amino derivatives.
Substitution: The benzyl group in this compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted benzylamines.
Scientific Research Applications
N-(4-Butoxybenzyl)-2-butanamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(4-Butoxybenzyl)-2-butanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(4-Butoxybenzyl)-2-butanamine with key analogs, focusing on structural features, physicochemical properties, and applications:
Key Observations:
Reactivity: Chloro-substituted analogs exhibit higher electrophilicity, favoring reactions like SNAr (nucleophilic aromatic substitution), whereas butoxy derivatives may stabilize charge via resonance in electron-deficient systems .
Chemical synthesis often involves reductive amination of ketones (e.g., 4-butoxybenzaldehyde with 2-butanamine) or alkylation of benzyl halides .
Pharmacological Relevance :
Biological Activity
N-(4-Butoxybenzyl)-2-butanamine is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, synthesis, and potential applications, supported by relevant data and findings from diverse sources.
Chemical Structure and Properties
This compound is characterized by a butoxybenzyl group attached to a butanamine backbone. Its molecular formula is , and it has a CAS number of 1040346-01-7. The compound is primarily synthesized through the nucleophilic substitution reaction of 4-butoxybenzyl chloride with 2-butanamine under basic conditions, typically using organic solvents like dichloromethane or toluene.
Biological Activity Overview
The biological activity of this compound includes:
- Interaction with Biomolecules : Research indicates that this compound may interact with various biomolecules, potentially modulating their function.
- Therapeutic Potential : Ongoing studies are investigating its potential therapeutic applications, although specific uses remain under exploration.
The mechanism of action for this compound involves binding to specific receptors or enzymes, thereby modulating their activity. The precise pathways and molecular targets are still being elucidated through ongoing research. Understanding these interactions is crucial for developing therapeutic strategies that leverage this compound's unique properties.
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects
A study examining the cytotoxic effects of related compounds indicated that variations in structure can lead to significant differences in biological activity. For instance, while this compound shows some cytotoxic properties, its effects are less pronounced compared to other structurally similar compounds like methamphetamine derivatives . This highlights the importance of structural nuances in determining biological outcomes.
Table 2: Comparison with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Butoxybenzyl group on a butanamine backbone | Potential receptor modulation |
| N-(4-Butoxybenzyl)-1H-indazol-5-amine | Indazole ring structure | Antiparasitic activity |
| 4-Butoxybenzyl alcohol | Hydroxyl group instead of amine | Solvent properties |
This compound exhibits unique properties compared to similar compounds due to its specific structural features. This uniqueness may confer distinct reactivity patterns and biological activities that are valuable for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
